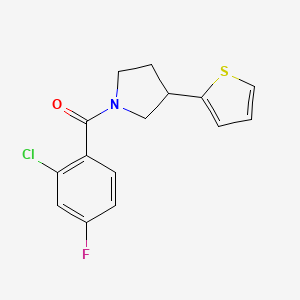

(2-Chloro-4-fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNOS/c16-13-8-11(17)3-4-12(13)15(19)18-6-5-10(9-18)14-2-1-7-20-14/h1-4,7-8,10H,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVIKTWHWDXXSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CS2)C(=O)C3=C(C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of thiophene with a halogenated phenyl compound in the presence of a palladium catalyst. The reaction conditions usually require a base, such as sodium carbonate, and a suitable solvent, like toluene or water.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require careful control of reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and catalysts. The process would also need to adhere to safety and environmental regulations to minimize waste and ensure the safety of workers.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: : Reduction reactions can be used to modify the functional groups within the compound.

Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely but may include derivatives with altered functional groups, increased molecular weight, or different structural motifs.

Scientific Research Applications

Structure and Composition

The compound features a chloro-fluoro-substituted phenyl ring , a pyrrolidine moiety , and a thiophene ring . The structural complexity of this compound allows it to engage in various interactions, making it a candidate for biological activity.

Medicinal Chemistry

The compound has been explored for its potential as an antitumor agent . Research indicates that derivatives containing the 3-(thiophen-2-yl)pyrrolidin-1-yl moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Enzyme Inhibition

The presence of the 3-chloro-4-fluorophenyl moiety has been linked to enhanced inhibitory activity against key enzymes such as tyrosinase . Studies have demonstrated that modifications to this moiety can lead to improved binding affinities and inhibition rates, suggesting that derivatives of this compound could serve as effective tyrosinase inhibitors, which are relevant in treating hyperpigmentation disorders .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of compounds featuring similar structural motifs. The incorporation of the thiophene ring is believed to contribute to enhanced activity against bacterial strains, making these compounds candidates for developing new antimicrobial agents .

Neurological Applications

Research into the neurological applications of this compound is ongoing, with preliminary studies suggesting potential effects on neurotransmitter systems. The pyrrolidine structure may interact with receptors involved in mood regulation, indicating possible applications in treating neurological disorders such as depression or anxiety .

Case Study 1: Tyrosinase Inhibition

A study focused on synthesizing new compounds based on the 3-chloro-4-fluorophenyl motif found that certain derivatives exhibited IC50 values ranging from 0.19 to 1.72 μM against tyrosinase from Agaricus bisporus. The study emphasized the importance of structural modifications to enhance inhibitory potency .

Case Study 2: Antitumor Activity

Another investigation assessed the cytotoxic effects of similar compounds on human breast cancer cell lines. Results indicated that specific analogs showed significant reductions in cell viability, supporting their potential development as therapeutic agents for cancer treatment .

Comparative Data Table

Mechanism of Action

The mechanism by which (2-Chloro-4-fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Positioning on the Aromatic Ring

A critical structural analog is (4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (CAS 898763-41-2) . While both compounds share a chloro-fluorophenyl group, the substituent positions differ:

- Target compound : 2-chloro-4-fluoro substitution.

- Analog : 4-chloro-2-fluoro substitution.

This positional isomerism impacts electronic distribution and steric bulk.

Heterocyclic Modifications

- Thiophene vs. Pyrazolo-Pyrimidine Systems: The target compound’s 3-(thiophen-2-yl)pyrrolidine moiety contrasts with Example 62 in , which features a pyrazolo[3,4-d]pyrimidine core linked to a thiophene ring. Thiophene-containing systems (as in the target compound) are known for improved metabolic stability compared to furan analogs, while pyrazolo-pyrimidine scaffolds often enhance kinase inhibition .

- Pyrrolidine vs. Piperidine Derivatives : The pyrrolidine ring in the target compound offers a smaller, more rigid structure compared to piperidine-based analogs like 1-phenyl-2-pyrrolidin-1-ylpentan-1-one (). This rigidity may influence conformational preferences in receptor binding .

Comparative Data Table

Research Findings and Implications

- Electronic Effects: The electron-withdrawing chloro and fluoro groups in the target compound may enhance electrophilicity at the ketone carbonyl, increasing reactivity toward nucleophiles compared to non-halogenated analogs.

- Bioactivity Trends : Thiophene-pyrrolidine hybrids (as in the target compound) are associated with improved blood-brain barrier penetration relative to bulkier systems like pyrazolo-pyrimidines .

Biological Activity

The compound (2-Chloro-4-fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure features a chloro and fluorine substitution on the phenyl ring, along with a thiophene and pyrrolidine moiety, which may enhance its biological activity through various mechanisms.

Biological Activity Overview

The biological activity of (2-Chloro-4-fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone has been primarily assessed in the context of its inhibitory effects on specific enzymes and its anticancer potential.

1. Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of tyrosinase , an enzyme involved in melanin production. The presence of the 3-chloro-4-fluorophenyl moiety has been noted to enhance binding affinity to the active site of tyrosinase, leading to significant inhibitory activity. For instance, compounds featuring this moiety displayed IC50 values as low as 1.38 μM against Agaricus bisporus tyrosinase, indicating strong inhibitory potential .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary results suggest that it exhibits potent antiproliferative effects against various cancer cell lines, including HeLa and MCF-7 cells. In vitro studies have shown that derivatives of this compound can induce apoptosis through mitochondrial pathways, with some derivatives achieving IC50 values in the low nanomolar range (2.4–78 nM) .

The mechanisms through which (2-Chloro-4-fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone exerts its biological effects include:

- Inhibition of Tyrosinase Activity : The structural features allow for effective interaction with the enzyme's active site.

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspases, particularly caspase-3, which plays a crucial role in the apoptotic process .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

Case Study 1: Tyrosinase Inhibition

A study focused on synthesizing various derivatives containing the 3-chloro-4-fluorophenyl moiety demonstrated that these compounds significantly inhibit tyrosinase activity compared to their parent compounds. The most potent derivative achieved an IC50 value of 1.38 μM, suggesting that structural modifications can lead to enhanced enzyme inhibition .

Case Study 2: Antiproliferative Effects

In another study assessing antiproliferative activity against cancer cell lines, derivatives of (2-Chloro-4-fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone were tested against six human tumor cell lines. The findings indicated that certain derivatives exhibited superior potency, with IC50 values ranging from 2.4 to 210 nM across different cell lines .

Data Table: Biological Activity Summary

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (2-Chloro-4-fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone?

- Methodology : Multi-step synthesis typically involves coupling the 2-chloro-4-fluorophenyl moiety with a pyrrolidine derivative. Key steps include:

- Nucleophilic substitution to introduce the thiophen-2-yl group into the pyrrolidine ring.

- Acylation using activated carbonyl reagents (e.g., acyl chlorides) under reflux in aprotic solvents like DMF or acetonitrile .

- Purification via column chromatography or recrystallization to isolate the final product .

- Critical Parameters : Temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of reagents to minimize side reactions .

Q. Which spectroscopic techniques are essential for structural characterization?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the 2-chloro-4-fluorophenyl group appear as distinct doublets in the 7.0–8.0 ppm range .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous determination of 3D structure, using software like SHELXL for refinement .

Q. What preliminary biological assays are used to evaluate its activity?

- In vitro Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence-based assays .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

- Binding Affinity Studies : Surface plasmon resonance (SPR) to quantify interactions with target proteins .

Advanced Questions

Q. How can reaction conditions be optimized to enhance synthesis yield and purity?

- Parameter Optimization :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 70–80°C | Higher yields but risk of decomposition >85°C |

| Solvent | DMF or THF | Polar aprotic solvents improve acylation efficiency |

| Catalyst | 4-DMAP (5 mol%) | Accelerates coupling reactions |

- Real-Time Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation .

Q. How to resolve discrepancies in biological activity data across assay conditions?

- Controlled Replication : Standardize cell lines, incubation times, and buffer pH to isolate variables .

- Statistical Analysis : Apply ANOVA or dose-response curve fitting to differentiate assay noise from true activity .

- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR alongside enzymatic assays) .

Q. What computational strategies predict interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding poses with kinase ATP-binding pockets .

- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent electronegativity (e.g., Cl/F) with IC₅₀ values .

- MD Simulations : Assess binding stability over 100 ns trajectories using GROMACS .

Q. How to validate the crystal structure using X-ray diffraction?

- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K for high-resolution datasets .

- Structure Refinement : SHELXL for least-squares minimization, with R-factor < 0.05 for high confidence .

- Validation Tools : Check geometric parameters (e.g., bond angles) against Cambridge Structural Database norms .

Data Contradictions and Solutions

- Example Issue : Variability in IC₅₀ values across kinase assays.

- Root Cause : Differences in ATP concentrations or assay pH affecting compound protonation .

- Resolution : Normalize data to ATP Km values and maintain pH 7.4 buffers .

Key Research Gaps

- Metabolic Stability : Limited data on cytochrome P450 interactions.

- In vivo Pharmacokinetics : Requires radiolabeled studies to track bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.